3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone
Description
Current Trends in Heterocyclic Chemistry Research
Heterocyclic chemistry is one of the most rapidly developing branches of synthetic chemistry, driven by the widespread occurrence of these scaffolds in nature and their crucial role in drug design and the development of functional materials. researchgate.net Contemporary research is characterized by several key trends aimed at improving the efficiency, diversity, and sustainability of synthetic methods.
A primary focus is the development of innovative synthetic methodologies that provide rapid access to a wide variety of functionalized heterocyclic compounds. researchgate.net This is critical for expanding the available drug-like chemical space for medicinal chemists. researchgate.net Modern instrumental methods and advanced catalytic systems are central to this effort. The application of both metal catalysis and organocatalysis has been particularly transformative, enabling the construction of intricate heterocyclic architectures with high precision and yield. researchgate.netacs.org
Furthermore, there is a strong emphasis on sustainability and "green chemistry" principles. nih.gov This includes the development of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. researchgate.net Other prominent trends include the application of C–H activation, photoredox chemistry, and borrowing hydrogen catalysis to form and functionalize heterocyclic rings in novel ways. researchgate.net These cutting-edge techniques are pushing the boundaries of what is possible in molecular design, enabling researchers to build libraries of diverse heterocyclic compounds for screening and development. acs.orgresearchgate.net
Table 1: Key Modern Methodologies in Heterocyclic Synthesis
| Methodology | Description | Significance |
| Metal Catalysis | Use of transition metals (e.g., Palladium, Copper, Rhodium) to catalyze bond formations. | Enables complex cross-coupling reactions (e.g., Suzuki, Sonogashira) for building diverse heterocyclic systems. acs.orgresearchgate.net |
| Organocatalysis | Use of small organic molecules as catalysts. | Provides an alternative to metal catalysts, often with high stereoselectivity and lower toxicity. researchgate.net |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Avoids the need for pre-functionalized starting materials, leading to more atom-economical syntheses. researchgate.net |
| Photoredox Catalysis | Use of visible light to initiate chemical reactions via single-electron transfer. | Allows for mild reaction conditions and enables transformations that are difficult to achieve with traditional thermal methods. researchgate.net |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial parts of all reactants. | Highly efficient for generating molecular diversity and complexity in a convergent manner. researchgate.netnih.gov |
Overview of Benzo[b]thiophene and Indoline (B122111) Scaffolds in Modern Organic Synthesis
The selection of specific heterocyclic rings is crucial in the design of new functional molecules. Benzo[b]thiophene and indoline are two such "privileged scaffolds" that are frequently incorporated into compounds of significant biological and pharmaceutical importance.
The benzo[b]thiophene nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in medicinal chemistry. researchgate.netmdpi.com It is found in numerous natural products and synthetic therapeutic agents. dntb.gov.ua The structural versatility of the benzothiophene (B83047) core, which allows for various substitutions on both rings, has led to the synthesis of derivatives with a vast spectrum of biological activities. mdpi.com Research has shown that compounds containing this scaffold can act as anti-microbial, anti-cancer, anti-inflammatory, anti-diabetic, and anti-convulsant agents, among others. mdpi.comnih.gov Particularly, substitutions at the C2 and C3 positions of the ring are of great interest for their utility in modulating the pharmacological profile of these molecules. mdpi.com
The indoline scaffold, a bicyclic system containing a benzene ring fused to a five-membered nitrogen-containing ring, is similarly a privileged structure in drug discovery. researchgate.netnih.gov Found in a multitude of natural products, especially alkaloids, the indoline framework is a key component in many clinically used drugs. researchgate.netmdpi.com Its structure allows for three-dimensional diversity, which is highly valuable for interacting with biological targets. Indoline derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. researchgate.netresearchgate.net The synthesis and functionalization of indoline derivatives remain an active area of research, with a focus on developing new agents for treating cancer, cardiovascular diseases, and neurological disorders. acs.orgresearchgate.netacs.org
Table 2: Selected Biological Activities of Benzo[b]thiophene and Indoline Scaffolds
| Scaffold | Associated Biological Activities |
| Benzo[b]thiophene | Anti-cancer, Anti-microbial, Anti-fungal, Anti-inflammatory, Anti-tubercular, Anti-diabetic, Anti-convulsant. mdpi.comnih.gov |
| Indoline | Anti-tumor, Anti-bacterial, Anti-inflammatory, Analgesic, Cardiovascular effects, α1A-Adrenoceptor antagonism. researchgate.netacs.orgresearchgate.net |
The Role of Ketone Functionality in Bridging Heterocyclic Systems
The ketone functional group (a carbonyl group bonded to two other carbon atoms) is one of the most versatile and fundamental functionalities in organic synthesis. aip.org In the context of complex heterocyclic molecules, a ketone group often serves as a critical linker or bridge, covalently connecting two or more distinct ring systems. This bridging role is pivotal for several reasons.
Synthetically, the carbonyl carbon of a ketone is electrophilic, making it a reactive site for nucleophilic attack. This reactivity is exploited in numerous synthetic transformations to form new carbon-carbon bonds, effectively "stitching" molecular fragments together. For instance, the reaction between an acid chloride and a nucleophilic heterocycle (such as acylation of an indoline) is a common method for introducing a ketone bridge.
Rationale for Dedicated Academic Research on 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone as a Challenging Synthetic Target
While extensive literature exists on its constituent parts, the specific compound This compound represents a novel and challenging synthetic target. The rationale for dedicating academic research to such a molecule is multifaceted, stemming from the strategic combination of its three key components: the 3-chlorobenzo[b]thiophene moiety, the indoline scaffold, and the ketone bridge.
The primary motivation is the creation of a novel hybrid molecule that combines two pharmacologically significant scaffolds. As outlined above, both benzo[b]thiophene and indoline are associated with potent and diverse biological activities. Linking them together creates a new chemical entity whose pharmacological profile is unknown and potentially novel, possibly exhibiting synergistic effects or an entirely new mode of action.
The synthetic pathway to this molecule presents a worthy challenge that drives methodological innovation. A logical approach involves the acylation of indoline with 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This specific precursor is a known entity, and an improved one-step industrial process for its synthesis from cinnamic acid has been developed, indicating its value as a stable and useful building block. The synthesis of various other heterocyclic derivatives starting from this acid chloride has also been reported, further establishing its utility.
The presence of the chlorine atom at the 3-position of the benzo[b]thiophene ring is of strategic importance. Halogenated heterocycles are of great interest in medicinal chemistry. The chloro-substituent not only influences the electronic properties of the ring system but also serves as a versatile synthetic handle. It can be used for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional functional groups and the generation of a library of analogues for structure-activity relationship (SAR) studies. This "late-stage functionalization" is a powerful tool in modern drug discovery.
Therefore, the synthesis of this compound is not merely an academic exercise but a targeted endeavor to explore new chemical space. The successful development of a robust synthetic route would provide access to a new class of potential therapeutic agents and contribute valuable knowledge to the field of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-12-6-2-4-8-14(12)21-16(15)17(20)19-10-9-11-5-1-3-7-13(11)19/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFBEZHKBNYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Dissection of 3 Chlorobenzo B Thiophen 2 Yl Indolinyl Ketone
Strategic Disconnection Points for Complex Molecular Architecture
The primary strategic disconnection for 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone is the carbon-carbon bond of the ketone group. This bond links the 3-chlorobenzo[b]thiophene and indoline (B122111) moieties. This disconnection is based on the well-established and reliable Friedel-Crafts acylation reaction, a powerful method for forming aryl ketones. beilstein-journals.orgresearchgate.net
This leads to two primary synthons: an acyl cation equivalent derived from the 3-chlorobenzo[b]thiophene portion and an indoline nucleophile. The corresponding chemical equivalents for these synthons are a reactive derivative of 3-chlorobenzo[b]thiophene-2-carboxylic acid and indoline itself.
Identification of Primary Precursors and Building Blocks
Following the initial disconnection, the primary precursors are identified as:
3-Chlorobenzo[b]thiophene-2-carbonyl chloride: This acyl chloride is the logical precursor to the acyl cation synthon. It can be synthesized from 3-chlorobenzo[b]thiophene-2-carboxylic acid. sigmaaldrich.comgeorganics.skchemicalbook.com The carboxylic acid itself can be prepared from cinnamic acid and thionyl chloride. wisdomlib.orggoogle.com
Indoline: This readily available bicyclic amine serves as the nucleophilic component in the proposed synthesis.
Further retrosynthetic analysis of 3-chlorobenzo[b]thiophene-2-carboxylic acid reveals cinnamic acid as a viable starting material. google.com The synthesis involves a reaction with thionyl chloride and pyridine. wisdomlib.org
Table 1: Primary Precursors and Their Roles
| Precursor | Role in Synthesis | Commercially Available |
|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Electrophilic acylating agent | Yes |
| Indoline | Nucleophilic aromatic substrate | Yes |
| Cinnamic acid | Starting material for the benzothiophene (B83047) moiety | Yes |
Analysis of Potential Synthetic Pathways for Convergent Synthesis
The proposed convergent synthesis involves two main branches:
Synthesis of the 3-Chlorobenzo[b]thiophene moiety: This branch focuses on the preparation of the key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. An improved one-step process starting from a cinnamic acid derivative using thionyl chloride and a 4-N,N'-disubstituted aminopyridine can afford high yields of the desired acyl chloride. google.com
Acylation of Indoline: The second branch involves the Friedel-Crafts acylation of indoline with the pre-synthesized 3-chlorobenzo[b]thiophene-2-carbonyl chloride. organic-chemistry.org This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to activate the acyl chloride. The acylation is expected to occur regioselectively on the electron-rich benzene (B151609) ring of the indoline moiety, likely at the 5- or 7-position due to the directing effects of the amino group and steric hindrance.
Table 2: Proposed Convergent Synthetic Steps
| Step | Reaction | Key Reagents | Expected Outcome |
|---|---|---|---|
| 1a | Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Cinnamic acid, Thionyl chloride, Pyridine | Formation of the acylating agent |
| 1b | Friedel-Crafts Acylation | Indoline, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, AlCl₃ | Coupling of the two main fragments |
This convergent approach allows for the efficient and modular construction of the target molecule.
Stereochemical Considerations in Retrosynthetic Planning
The target molecule, this compound, as named, does not possess any chiral centers. The benzo[b]thiophene and indoline rings are planar, and the ketone linker does not introduce stereochemistry.
However, if the indoline ring were to be substituted with chiral auxiliaries or if chiral catalysts were employed during the synthesis, stereocenters could be introduced. For instance, if a substituted indoline with a chiral center at the 2 or 3 position were used as a starting material, the final product would be chiral.
In the absence of any such chiral elements in the precursors or catalysts, the synthesis will yield an achiral product. Therefore, for the specific target molecule , stereochemical considerations are not a primary concern in the retrosynthetic planning.
Synthetic Strategies for the Benzo B Thiophene Core
Established Methodologies for Benzo[b]thiophene Ring Formation
The construction of the fused benzo[b]thiophene ring system is the foundational step in the synthesis of the target molecule. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Cyclization Reactions Involving Thiophenol Derivatives
One of the most classical and direct approaches to the benzo[b]thiophene core involves the cyclization of appropriately substituted thiophenol derivatives. These methods typically rely on the formation of a key carbon-sulfur bond followed by an intramolecular ring closure.
A prominent example is the reaction of thiophenols with α-halo ketones or their equivalents, leading to an S-alkylation, followed by an acid-catalyzed cyclization and dehydration. A more contemporary, metal-free approach involves the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes, which proceeds under solvent-free conditions to afford benzo[b]thiophene derivatives in good yields. organic-chemistry.org
Metal-Catalyzed Annulation Processes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[b]thiophenes are no exception. bohrium.comkfupm.edu.sa These methods often feature high efficiency, regioselectivity, and functional group tolerance. bohrium.com
Palladium-catalyzed reactions are particularly prevalent. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to produce 2-substituted benzo[b]thiophenes. researchgate.netresearchgate.net Another strategy involves the palladium-catalyzed C-H arylation of heteroarenes with aryl bromides or chlorides. organic-chemistry.org Copper catalysts are also effective; a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of CuI and TMEDA yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org Rhodium has also been used to catalyze a three-component coupling of arylboronic acids, alkynes, and elemental sulfur to form the benzo[b]thiophene ring with high regioselectivity. researchgate.net
| Catalyst/Reagents | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Pd(II) | 2-Iodothiophenol, Phenylacetylene | Sonogashira type cross-coupling | researchgate.netresearchgate.net |
| CuI/TMEDA | 2-Bromo alkynylbenzenes, Sodium sulfide | Thiolation annulation | organic-chemistry.org |
| Rhodium | Arylboronic acids, Alkynes, Elemental sulfur | Three-component coupling, high regioselectivity | researchgate.net |
| Gold | Alkyne-substituted 2-bromobenzene, Potassium sulfide | Synthesis of 2,3-disubstituted benzo[b]thiophenes | wikipedia.org |
Aryne-Mediated Cycloaddition Approaches
Aryne chemistry provides a powerful and rapid method for constructing substituted aromatic rings. The reaction of arynes with alkynyl sulfides has emerged as a one-step intermolecular route to a wide range of 3-substituted benzo[b]thiophenes. rsc.orgresearchgate.netrsc.orgnih.gov This approach is notable for its good functional group tolerance and the ability to generate diverse multisubstituted derivatives from easily accessible o-silylaryl triflates and alkynyl sulfides. rsc.orgrsc.orgnih.gov The reaction proceeds via the nucleophilic addition of the sulfur atom from the alkynyl sulfide to the aryne intermediate, followed by an intramolecular cyclization. researchgate.net
Photochemical Routes to Benzo[b]thiophenes
Photochemical reactions offer an alternative pathway for the synthesis of the benzo[b]thiophene core, often under mild conditions. scribd.com One such method is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.orgresearchgate.net This process is typically initiated by visible light irradiation, using a photosensitizer like Eosin Y, to generate radicals that undergo cyclization to form the benzo[b]thiophene ring regioselectively. organic-chemistry.org Photochemical intramolecular ring closures, where a new carbon-carbon bond is formed between two arene rings, also represent a viable, though less common, strategy. scribd.com
Regioselective Introduction of the 3-Chloro Substituent
With the benzo[b]thiophene core constructed, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. The electronic nature of the benzo[b]thiophene ring makes the C-3 position susceptible to electrophilic substitution.
A direct and efficient method for this transformation is the C-3 chlorination of C-2 substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). rsc.orgresearchgate.net This metal-free reaction typically occurs in aqueous acetonitrile (B52724) at elevated temperatures, providing the desired C-3 chlorinated products. rsc.org The proposed mechanism involves the formation of a C2-C3 chloronium ion intermediate, which leads to a sulfur-stabilized C-2 carbocation that rearomatizes to the final product. rsc.orgnih.gov
Another well-established method is electrophilic cyclization. Starting from 2-alkynyl thioanisoles, treatment with a copper catalyst and a chloride source, such as sodium chloride, can directly yield 3-chlorobenzo[b]thiophenes. researchgate.netnih.gov This environmentally benign methodology uses ethanol (B145695) as a solvent and provides the 3-halo substituted products in very high yields. researchgate.netnih.gov While methods using electrophiles like I₂, ICl, and NBS are common for iodination and bromination, chlorocyclization has proven more challenging, often requiring stoichiometric amounts of copper salts. nih.govdigitellinc.comnih.gov
| Reagent | Substrate | Key Features | Reference |
|---|---|---|---|
| Sodium hypochlorite pentahydrate (NaOCl·5H₂O) | C-2 substituted benzo[b]thiophene | Metal-free, direct C-3 chlorination | rsc.orgresearchgate.net |
| Copper(II) sulfate (B86663) / Sodium chloride | 2-Alkynyl thioanisoles | Electrophilic chlorocyclization | researchgate.netnih.gov |
| Thionyl chloride / Pyridine | Cinnamic acid | One-step conversion to 3-chlorobenzo[b]thiophene-2-carbonyl chloride | google.comwisdomlib.org |
Formation of the C-2 Substituent for Ketone Linkage
The final stage in the synthesis of the target molecule involves forging the amide bond between the 3-chlorobenzo[b]thiophene core and an indoline (B122111) moiety, via a ketone linkage. This is typically achieved by first installing a reactive carbonyl group at the C-2 position of the benzo[b]thiophene ring.
A highly effective precursor for this step is 3-chlorobenzo[b]thiophene-2-carbonyl chloride. An improved, one-step process for the preparation of this intermediate involves the reaction of a cinnamic acid with thionyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com This method offers high yields and is amenable to large-scale industrial synthesis. google.com The synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride can also be achieved by reacting cinnamic acid with thionyl chloride and pyridine, though this method can result in lower yields and is less robust. google.comwisdomlib.org
Once the 3-chlorobenzo[b]thiophene-2-carbonyl chloride is obtained, the final ketone linkage is formed through a standard acylation reaction. This involves reacting the acid chloride with indoline. This nucleophilic acyl substitution, likely carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct, would yield the final product, (3-Chlorobenzo[b]thiophen-2-yl)(indolin-1-yl)methanone. While direct literature for this specific final molecule is sparse, this synthetic step is analogous to a Friedel-Crafts acylation and is a well-established transformation in organic synthesis.
Synthetic Strategies for the Indolinyl Ketone Scaffold
General Approaches to Indole (B1671886) and Indoline (B122111) Ring Systems
The indoline core, a saturated analog of indole, is a prevalent motif in numerous biologically active compounds. Its synthesis can be approached through the reduction of a pre-formed indole or via de novo construction of the saturated heterocyclic system.
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for constructing the indole ring. The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. acs.orgorganic-chemistry.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. nih.gov The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃ being commonly employed. acs.orgnih.gov
Modern variations of the Fischer indole synthesis have been developed to overcome some of the limitations of the classical method, such as harsh reaction conditions and limited availability of substituted aryl hydrazines. One notable advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. acs.org This allows for a broader range of substituted indoles to be synthesized from readily available starting materials. Another variation developed by Moody and Inman starts from haloarenes, which are converted to the corresponding organomagnesium reagent and then quenched with di-tert-butyl azodicarboxylate to form the hydrazine (B178648) precursor in situ.
Direct synthesis of the indoline ring often involves cyclization reactions of appropriately substituted aniline (B41778) derivatives. These methods provide a direct entry to the saturated indoline core without the need for a subsequent reduction step.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the intramolecular cyclization of N-alkylanilines to form indolines. nih.govresearchgate.net These reactions can proceed via different pathways, including C(sp²)-H or C(sp³)-H amination. For instance, the use of a directing group on the nitrogen atom can facilitate the regioselective activation of a specific C-H bond, leading to the desired cyclized product. nih.gov
Intramolecular [4+2] cycloaddition reactions of ynamides and conjugated enynes offer another versatile strategy for constructing highly substituted indolines. nih.gov This approach is particularly useful for preparing indolines with multiple substituents on the benzene (B151609) ring, a feat that can be challenging with other methods. nih.gov The modular nature of this strategy allows for the assembly of a diverse library of indoline derivatives.
Photocatalyzed decarboxylative radical arylation represents a green and metal-free approach to substituted indolines. acs.orgnih.gov This method involves the generation of an alkyl radical which then undergoes cyclization onto the aromatic ring. It is compatible with a wide range of functional groups, including aryl halides, which may not be tolerated in metal-catalyzed processes. nih.gov
The table below summarizes some of the key cyclization strategies for indoline formation.
| Cyclization Strategy | Key Features | Advantages | Reference(s) |
| Palladium-Catalyzed C-H Amination | Utilizes a palladium catalyst to facilitate intramolecular C-N bond formation. | High regioselectivity can be achieved with directing groups. | nih.govresearchgate.net |
| Intramolecular [4+2] Cycloaddition | Involves the reaction of ynamides with conjugated enynes. | Provides access to highly substituted indolines, particularly on the aromatic ring. | nih.gov |
| Photocatalyzed Radical Cyclization | A metal-free method involving radical generation and cyclization. | Green and compatible with a wide range of functional groups. | acs.orgnih.gov |
The nitrogen atom of the indoline ring is a key handle for introducing a variety of substituents, which can significantly influence the biological activity of the final compound. N-functionalization is typically achieved through alkylation, acylation, or arylation reactions.
N-alkylation of indolines can be performed using various alkylating agents in the presence of a base. For more complex substitutions, transition metal-catalyzed methods have been developed. For example, nickel-catalyzed C-C coupling reactions can be used to introduce a range of alkyl groups.
N-acylation is a crucial step for installing the ketone functionality in the target molecule. This can be achieved using acylating agents such as acyl chlorides or anhydrides. Chemoselective N-acylation of indoles can be challenging due to the reactivity of the C3 position. However, methods using thioesters as the acyl source have been shown to provide high chemoselectivity for N-acylation. beilstein-journals.org
Introduction of the Ketone Functionality onto the Indolinyl Moiety
The introduction of the 3-chlorobenzo[b]thiophen-2-yl ketone moiety onto the indoline nitrogen is a critical transformation. This is typically achieved through an acylation reaction using a suitable acylating agent derived from 3-chlorobenzo[b]thiophene-2-carboxylic acid.
The synthesis of the key acylating agent, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, has been reported. google.comwisdomlib.org One method involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine. google.com An improved process utilizes a 4-N,N'-disubstituted aminopyridine in a one-step conversion from cinnamic acid. google.com
Once the acyl chloride is obtained, it can be reacted with the indoline nitrogen to form the desired amide bond, thus introducing the ketone functionality. This reaction is a standard nucleophilic acyl substitution.
Alternatively, Friedel-Crafts acylation can be employed to introduce a ketone group onto the aromatic ring of the indoline. However, for N-acylation, direct coupling with the acyl chloride is the more direct route. The regioselectivity of Friedel-Crafts acylation on the indole nucleus is highly dependent on the reaction conditions and the substituents present on the indole ring. While C3 acylation is often favored, the use of specific Lewis acids and protecting groups can direct the acylation to other positions. acs.orgresearchgate.netresearchgate.net
Palladium- and rhodium-catalyzed C-H activation/acylation reactions provide a more modern and often more regioselective approach to introduce ketone functionalities. rsc.orgacs.org These methods can direct the acylation to specific positions, such as C7, by using appropriate directing groups on the indoline nitrogen. rsc.orgacs.org
The following table outlines common methods for introducing a ketone functionality.
| Method | Acylating Agent | Key Features | Reference(s) |
| N-Acylation | Acyl Chloride (e.g., 3-Chlorobenzo[b]thiophen-2-carbonyl chloride) | Direct formation of the N-acyl bond. | google.comwisdomlib.org |
| Friedel-Crafts Acylation | Acyl Chloride/Anhydride with Lewis Acid | Typically results in C-acylation, regioselectivity can be an issue. | acs.orgresearchgate.netresearchgate.net |
| Catalytic C-H Acylation | α-Keto acids or Anhydrides with Pd or Rh catalyst | High regioselectivity can be achieved with directing groups. | rsc.orgacs.org |
Control of Substitution Patterns and Chiral Centers in Indoline Synthesis
Achieving the desired substitution pattern on the indoline ring is crucial for the synthesis of the target molecule. Regiocontrol can be exerted at various stages of the synthesis, from the choice of starting materials in a multi-step synthesis to the use of directing groups in C-H functionalization reactions.
Directing groups play a pivotal role in modern synthetic strategies, enabling the functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net For instance, an N-acyl or N-pyrimidyl group on the indoline nitrogen can direct palladium- or rhodium-catalyzed C-H activation to the C7 position of the indoline ring. rsc.orgacs.orgnih.gov This allows for the selective introduction of substituents at a specific position.
The creation of chiral centers in the indoline ring is of significant importance, as stereoisomers often exhibit different biological activities. Asymmetric synthesis of indolines can be achieved through various methods, including the use of chiral catalysts or auxiliaries. Chiral Brønsted acids and palladium complexes have been successfully employed in the enantioselective reduction of indoles to form chiral indolines. Catalytic asymmetric Friedel-Crafts reactions of indoles also provide a powerful method for creating stereocenters. mdpi.comacs.org
Carbon Carbon Bond Formation Methodologies for Ketone Linkage in 3 Chlorobenzo B Thiophen 2 Yl Indolinyl Ketone
Acylation Reactions for C(sp2)-C(O) Bond Formation
Acylation reactions represent a direct and classical approach to installing the ketone functionality. These methods typically involve the reaction of an electron-rich aromatic system (the indoline (B122111) moiety) with an activated acylating agent derived from 3-chlorobenzo[b]thiophene-2-carboxylic acid.
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. acs.org In the context of synthesizing 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone, this reaction would involve the electrophilic substitution of an indoline ring with an acylium ion generated from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. A Lewis acid catalyst is essential to facilitate the formation of this highly reactive electrophile. nih.gov
The reaction proceeds under the promotion of various Lewis acids, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zirconium tetrachloride (ZrCl₄). nih.govresearchgate.net The choice of Lewis acid is critical, as stronger acids like AlCl₃ can sometimes lead to decomposition, while milder options may offer better control and higher yields. organic-chemistry.org The acylation of the indoline nucleus is directed by the electron-donating nitrogen atom, favoring substitution at the C5 or C7 position of the benzene (B151609) ring.
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Indoles/Indolines
| Lewis Acid | Typical Conditions | Outcome/Selectivity | Reference |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ or CS₂, 0°C to RT | High reactivity, can cause decomposition with sensitive substrates. | researchgate.netorganic-chemistry.org |
| SnCl₄ | CH₂Cl₂, 0°C | Good yields, often used for regioselective acylation of indoles. | researchgate.net |
| ZrCl₄ | Toluene, RT | Efficient for regioselective C3 acylation of indoles without NH protection. | nih.gov |
| Et₂AlCl | CH₂Cl₂, 0°C | High yields for C3 acylation of indoles with various functional groups. | organic-chemistry.org |
This table is interactive and can be sorted by column.
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods, often proceeding under milder conditions with greater functional group tolerance. wikipedia.org These methods involve the coupling of an organometallic derivative of one aromatic component with an activated form of the other.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (e.g., an indolylstannane) with an organohalide or, in this case, an acyl chloride (3-chlorobenzo[b]thiophene-2-carbonyl chloride). libretexts.orgwikipedia.org While effective, the primary drawback of the Stille reaction is the toxicity of the tin-based reagents and byproducts. thermofisher.comorganic-chemistry.org
Suzuki-Miyaura Coupling: Arguably one of the most widely used C-C bond-forming reactions, the Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron compound (like an indolylboronic acid) with a halide or triflate. semanticscholar.org Its application can be extended to the use of acyl chlorides as electrophiles to form ketones. mdpi.com This method is favored for its mild reaction conditions, the low toxicity of boron reagents, and broad commercial availability of starting materials. nih.gov
Negishi Variations: The Negishi coupling employs an organozinc reagent (e.g., an indolylzinc halide) and a palladium or nickel catalyst. wikipedia.org This method is known for its high reactivity and excellent functional group tolerance. researchgate.net Carbonylative versions of the Negishi coupling are also well-established, where carbon monoxide is inserted to form the ketone, providing an efficient route to aryl ketones. nih.govacs.org
Table 2: Overview of Cross-Coupling Reactions for Ketone Synthesis
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Key Advantages |
|---|---|---|---|---|
| Stille | R-Sn(Alkyl)₃ | R'-COCl | Pd(PPh₃)₄ | Tolerant to many functional groups. |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | R'-COCl | Pd(OAc)₂ / Ligand + Base | Low toxicity, stable reagents, mild conditions. |
This table is interactive and can be sorted by column.
Chemo- and Regioselectivity in Intermolecular Coupling Reactions
Achieving the desired connectivity in this compound requires precise control over both chemo- and regioselectivity.
Regioselectivity: In Friedel-Crafts acylation of an unprotected indoline, three primary sites are available for electrophilic attack: the nitrogen atom, the C5 position, and the C7 position. N-acylation is a common competing pathway. nih.gov The use of specific Lewis acids and reaction conditions can steer the reaction towards C-acylation. For instance, dialkylaluminum chlorides have been shown to effectively promote selective acylation at the C3 position of indoles without requiring N-H protection, a principle that can be extended to the C5/C7 acylation of indolines. organic-chemistry.org In cross-coupling reactions, the regioselectivity is explicitly defined by the pre-functionalization of the starting materials (e.g., using 5-indolylboronic acid to ensure acylation at the 5-position).
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. A key challenge in acylating unprotected indoline is achieving C-acylation over N-acylation. nih.govaalto.fi The reaction conditions must also be compatible with the chloro-substituent on the benzo[b]thiophene ring. Modern palladium-catalyzed coupling reactions generally exhibit high chemoselectivity, leaving the aryl-chloride bond intact while forming the desired ketone. thermofisher.com
Catalyst Systems and Ligand Design for Efficient Ketone Synthesis
The efficiency of cross-coupling reactions is heavily dependent on the catalyst system, which comprises a metal precursor and a supporting ligand.
Catalysts: Palladium is the most common metal used for these transformations. wikipedia.org Precatalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently employed. researchgate.netnih.gov Nickel catalysts are also effective, particularly in Negishi couplings. wikipedia.org
Ligands: Ligands play a crucial role in stabilizing the metal center and modulating its reactivity to facilitate the catalytic cycle.
Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands such as XPhos and SPhos are known to promote efficient oxidative addition and reductive elimination steps, leading to higher yields. wikipedia.org
N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and active catalysts. The PEPPSI-iPr catalyst, for example, is particularly effective in carbonylative couplings for the synthesis of sterically hindered aryl ketones. nih.govnih.gov
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound necessitates careful optimization of several reaction parameters. acs.orgresearchgate.net
For Friedel-Crafts reactions , key variables include the choice and stoichiometry of the Lewis acid, the solvent, and the reaction temperature. nih.govacs.org Using milder Lewis acids or running the reaction at lower temperatures can often suppress side reactions and improve selectivity.
For cross-coupling reactions , optimization involves a systematic study of:
Catalyst and Ligand: Screening different combinations is essential to find the most active system for the specific substrates.
Base: In Suzuki-Miyaura couplings, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. mdpi.com
Solvent: Solvents like toluene, dioxane, THF, or DMF are commonly used, and the optimal choice depends on the specific reaction and substrates.
Temperature and Reaction Time: These parameters must be balanced to ensure the reaction goes to completion without causing degradation of the product or catalyst. acs.org
Table 3: Parameters for Optimization in Ketone Synthesis
| Parameter | Influence on Reaction | Typical Range/Options |
|---|---|---|
| Catalyst Loading | Affects reaction rate and cost. | 0.1 - 5 mol% |
| Temperature | Influences reaction rate and selectivity. | 25°C - 120°C |
| Solvent | Affects solubility and catalyst activity. | Toluene, THF, Dioxane, DMF |
| Base (Suzuki) | Crucial for transmetalation step. | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
This table is interactive and can be sorted by column.
Advanced Synthetic Modifications and Derivatization of 3 Chlorobenzo B Thiophen 2 Yl Indolinyl Ketone
Post-Synthesis Functionalization at the Benzo[b]thiophene Moiety
The 3-chlorobenzo[b]thiophene core of the parent molecule offers several avenues for post-synthesis modification. The primary sites for functionalization are the chlorine-bearing C3 position and the aromatic benzene (B151609) ring of the bicyclic system.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the C3 position. The existing chloro substituent is an ideal handle for reactions such as the Suzuki-Miyaura coupling, which can introduce a wide variety of aryl or vinyl groups. Similarly, the Buchwald-Hartwig amination allows for the coupling of primary or secondary amines, leading to a diverse library of 3-amino-benzo[b]thiophene derivatives. These reactions are generally high-yielding and tolerate a broad range of functional groups, making them suitable for late-stage diversification.
Another potential modification at the C3 position is nucleophilic aromatic substitution (SNAr). While typically challenging on simple aryl chlorides, SNAr can be facilitated by the electron-withdrawing nature of the adjacent carbonyl group and the thiophene (B33073) ring itself. Strong nucleophiles, such as thiolates or alkoxides, could potentially displace the chloride under specific reaction conditions.
Furthermore, the benzene portion of the benzo[b]thiophene moiety can undergo electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely proceed at the C4, C5, C6, or C7 positions, with the exact regioselectivity being influenced by the directing effects of the fused thiophene ring and the substituent at the C2 position. Mild reaction conditions would be crucial to avoid undesired side reactions on the other parts of the molecule.
| Reaction Type | Reagents/Catalyst | Potential Modification | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | Substitution of Cl with aryl/vinyl groups | - |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Substitution of Cl with amino groups | |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaSR, NaOR) | Substitution of Cl with thioether/ether groups | - |
| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄, Br₂/FeBr₃ | Functionalization of the benzene ring |
Transformations of the Indolinyl Ring System
The indolinyl (or more accurately, indolin-2-one) moiety provides a versatile scaffold for synthetic elaboration, primarily at the nitrogen atom and the aromatic ring.
N-alkylation and N-arylation of the indolinone nitrogen are common and effective modifications. Using a suitable base such as sodium hydride followed by treatment with an alkyl or aryl halide can introduce a wide array of substituents. These modifications can significantly alter the steric and electronic properties of the molecule. Palladium-catalyzed N-arylation reactions, akin to the Buchwald-Hartwig amination, can also be employed to introduce various aryl or heteroaryl groups.
The aromatic ring of the indolinone system is also amenable to electrophilic substitution. Depending on the existing substitution pattern of the parent indolinone, functional groups like nitro, halogen, or acyl groups can be introduced, typically at the 5- or 6-position. These transformations allow for fine-tuning of the molecule's properties.
| Reaction Type | Reagents/Catalyst | Potential Modification | Reference |
|---|---|---|---|
| N-Alkylation | Base (e.g., NaH), Alkyl halide | Introduction of alkyl groups at the nitrogen | |
| N-Arylation | Pd or Cu catalyst, Aryl halide, base | Introduction of aryl groups at the nitrogen | |
| Electrophilic Aromatic Substitution | e.g., NBS, Ac₂O/AlCl₃ | Functionalization of the indolinone's benzene ring | - |
Selective Reactions at the Ketone Carbonyl Group
The ketone linker is a highly reactive functional group that can be selectively transformed into a variety of other functionalities, significantly altering the molecule's structure and potential biological interactions.
One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride. Furthermore, the use of chiral catalysts or enzymes (ketoreductases) can afford enantiomerically pure alcohols, which is crucial for studying stereospecific interactions with biological targets.
The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. By reacting the ketone with a phosphorus ylide, a diverse range of alkene-containing analogues can be synthesized. This transformation dramatically changes the geometry and electronic nature of the central linker.
Reductive amination is another valuable tool for derivatization. The ketone can react with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This reaction introduces a nitrogen atom at the linker position, offering new possibilities for hydrogen bonding and salt formation.
Finally, the carbonyl group can readily react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives can serve as stable final products or as intermediates for further transformations.
| Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Reduction | NaBH₄, KREDs | Secondary Alcohol | |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CR'R'') | Alkene | |
| Reductive Amination | Amine (R'NH₂), reducing agent (e.g., NaBH₃CN) | Amine | |
| Oxime/Hydrazone Formation | Hydroxylamine/Hydrazine | Oxime/Hydrazone |
Design and Synthesis of Chemically-Oriented Analogues for Mechanistic Probing
To investigate the mechanism of action and identify the biological targets of 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone, analogues designed as chemical probes are invaluable. These probes typically contain a reporter group (e.g., a fluorescent dye or a radioactive isotope) or a photoreactive group for covalent cross-linking to target proteins.
The diaryl ketone core of the molecule is itself a benzophenone (B1666685) analogue, a well-known photoactivatable group used in photoaffinity labeling (PAL). Upon irradiation with UV light, the ketone can form a reactive triplet diradical that can abstract a hydrogen atom from a nearby amino acid residue, leading to covalent bond formation. This intrinsic property can be exploited to identify binding partners without significant modification of the core structure.
Alternatively, more efficient photoreactive groups, such as diazirines or aryl azides, can be incorporated into the molecule. These groups can be installed on either the benzo[b]thiophene or the indolinone moiety through the synthetic handles described in the previous sections. For instance, an amino-functionalized analogue could be synthesized via Buchwald-Hartwig amination and then coupled to a diazirine-containing carboxylic acid.
For visualization studies, fluorescent probes can be synthesized by attaching a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the molecule. This allows for the tracking of the compound's distribution and localization within cells or tissues using fluorescence microscopy.
| Probe Type | Design Strategy | Application | Reference |
|---|---|---|---|
| Photoaffinity Label | Utilize intrinsic benzophenone-like photoreactivity | Covalent cross-linking to target proteins | |
| Photoaffinity Label | Incorporate diazirine or aryl azide (B81097) groups | More efficient covalent cross-linking | |
| Fluorescent Probe | Attach a fluorophore via a linker | Cellular localization and imaging |
Computational Chemistry and Theoretical Modeling of 3 Chlorobenzo B Thiophen 2 Yl Indolinyl Ketone
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics and dynamics simulations are standard computational methods used to explore the conformational landscape of molecules. These techniques allow researchers to identify stable conformations and understand the dynamic behavior of a molecule by simulating its movement over time. While no specific molecular mechanics or dynamics simulation studies for 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone have been published, the general principles of these methods are widely applied to complex organic molecules to determine their preferred three-dimensional structures.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) Studies of Ground States
DFT calculations are frequently used to determine the optimized geometry and electronic properties of molecules in their ground state. For similar heterocyclic compounds, such as 3-acetyl-2-methylbenzo[b]thiophene, DFT methods like B3LYP have been employed to study their electronic structures and predict reactivity in electrophilic substitution reactions. sci-hub.se These calculations provide valuable information about bond lengths, bond angles, and charge distributions within the molecule.
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For various thiophene (B33073) derivatives, FMO analysis has been used to correlate electronic properties with observed biological activities. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. trustlifeventures.com
Theoretical Prediction of Chemical Reaction Pathways and Transition States
Computational chemistry allows for the theoretical prediction of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, researchers can elucidate reaction mechanisms and predict reaction kinetics. While specific reaction pathways for this compound have not been computationally explored in published literature, the methodologies for such predictions are well-established.
Chemical Reactivity and Mechanistic Studies of 3 Chlorobenzo B Thiophen 2 Yl Indolinyl Ketone in Synthetic Contexts
Investigation of Reactivity Profiles under Various Chemical Conditions
The reactivity of 3-chlorobenzo[b]thiophene-2-carbonyl chloride in the acylation of indoline (B122111) is primarily governed by the choice of Lewis acid catalyst and the solvent system. The indoline nucleus is highly activated towards electrophilic substitution, particularly at the C5 and C7 positions, due to the electron-donating nature of the nitrogen atom.
Effect of Lewis Acid Catalysts:
Strong Lewis acids are typically required to activate the acyl chloride for electrophilic attack on the indoline ring. The strength of the Lewis acid can significantly impact the reaction rate and selectivity.
| Catalyst | Relative Activity | Expected Selectivity (C5 vs. C7) |
| AlCl₃ | High | Moderate to Good |
| FeCl₃ | Moderate | Moderate |
| SnCl₄ | Moderate | Good |
| ZnCl₂ | Low to Moderate | Good |
| Boron trifluoride etherate | Moderate | Good |
Table 1: Influence of Lewis Acid Catalysts on the Acylation of Indoline.
Solvent Effects:
The choice of solvent can influence the solubility of the reactants and the stability of the intermediate carbocation (Wheland intermediate). Non-polar, aprotic solvents are generally preferred to minimize side reactions with the catalyst and the acyl chloride.
| Solvent | Dielectric Constant | Expected Effect on Reaction Rate |
| Dichloromethane (DCM) | 9.1 | Moderate |
| Carbon disulfide (CS₂) | 2.6 | Low |
| Nitrobenzene | 34.8 | High (but can be reactive) |
| 1,2-Dichloroethane (DCE) | 10.4 | Moderate to High |
Table 2: Common Solvents for Friedel-Crafts Acylation and their Properties.
Detailed Mechanistic Elucidation of Key Synthetic Steps
The formation of 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Step 1: Formation of the Acylium Ion
The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, followed by the departure of the chloride to form a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich indoline ring attacks the electrophilic carbon of the acylium ion. The attack preferentially occurs at the para-position (C5) to the nitrogen atom, as this leads to a more stable carbocation intermediate (sigma complex or Wheland intermediate) where the positive charge can be delocalized onto the nitrogen atom through resonance. Attack at the ortho-position (C7) is also possible but generally less favored due to steric hindrance.
Step 3: Deprotonation and Re-aromatization
A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the indoline ring and yields the final product, 3-Chlorobenzo[b]thiophen-2-yl 5-indolinyl ketone, along with the regenerated Lewis acid and HCl.
Understanding Side Reactions and Undesired Transformations
N-Acylation: The nitrogen atom of indoline is also nucleophilic and can compete with the aromatic ring in attacking the acylium ion. This leads to the formation of the N-acylated product, 1-(3-chlorobenzo[b]thiophen-2-yl)carbonylindoline. The extent of N-acylation versus C-acylation is highly dependent on the reaction conditions, particularly the Lewis acid used. Stronger Lewis acids tend to favor C-acylation.
Polyacylation: Although the newly introduced acyl group is deactivating, the high reactivity of the indoline ring can sometimes lead to the introduction of a second acyl group, resulting in di-acylated products. This is more likely to occur if an excess of the acyl chloride and Lewis acid is used.
Dehalogenation: Under harsh reaction conditions, the chlorine atom on the benzo[b]thiophene ring may be susceptible to nucleophilic substitution or reduction, though this is generally less common.
Reaction with the Solvent: In some cases, the solvent itself can react with the highly reactive acylium ion, especially if solvents like benzene (B151609) or toluene are used.
| Side Reaction | Key Factors Favoring It | Potential Mitigation Strategy |
| N-Acylation | Weaker Lewis acids, higher temperatures | Use of stronger Lewis acids, lower reaction temperatures |
| Polyacylation | Excess acyl chloride and Lewis acid | Stoichiometric control of reactants |
| Dehalogenation | High temperatures, prolonged reaction times | Milder reaction conditions |
Table 3: Common Side Reactions and Mitigation Strategies.
Catalyst Design Principles for Enhanced Reaction Efficiency and Selectivity
The rational design of catalysts is crucial for optimizing the synthesis of this compound, with the primary goals of maximizing the yield of the desired C-acylated product and minimizing side reactions.
Tuning Lewis Acidity: The Lewis acidity of the catalyst is a key parameter. A catalyst that is too weak may not effectively generate the acylium ion, leading to low conversion. Conversely, a catalyst that is too strong might lead to undesired side reactions. A balance must be struck, and screening of various Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, and solid acid catalysts like zeolites) is often necessary.
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or metal oxides, can offer several advantages over homogeneous Lewis acids. researchgate.net These include easier separation from the reaction mixture, potential for regeneration and reuse, and sometimes enhanced selectivity due to shape-selective catalysis within the catalyst pores. For the acylation of indoline, a catalyst with appropriate pore size and acid site density could favor the formation of the less sterically hindered C5-acylated product.
Bifunctional Catalysts: The design of catalysts with both Lewis acidic and Brønsted acidic properties could potentially enhance the reaction. The Lewis acid site would activate the acyl chloride, while the Brønsted acid site could protonate the indoline nitrogen, potentially directing the acylation to the C5 position and reducing N-acylation.
Catalyst Immobilization: Immobilizing a homogeneous Lewis acid catalyst on a solid support can combine the high activity of the former with the practical advantages of the latter. This approach can also improve catalyst stability and prevent leaching into the product.
Perspectives on Future Research in Heterocyclic Chemistry Relevant to 3 Chlorobenzo B Thiophen 2 Yl Indolinyl Ketone
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing complex heterocyclic molecules like 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone is intrinsically linked to the development of sustainable and environmentally benign synthetic methods. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and multi-step processes with low atom economy. nih.gov The principles of green chemistry are increasingly guiding the development of new synthetic strategies.
For the benzo[b]thiophene moiety, future research will likely focus on moving away from classical condensation reactions. An environmentally benign methodology for the synthesis of 3-halobenzo[b]thiophenes utilizes an electrophilic cyclization of 2-alkynyl thioanisoles with sodium halides and copper(II) sulfate (B86663) in ethanol (B145695), offering high yields and a greener alternative. acs.org Further advancements could involve photocatalyzed reactions, such as a photo-driven halocyclization/demethylation of 2-alkynylthioanisoles with simple alkyl halides. acs.org
Similarly, the synthesis of the indoline (B122111) core is seeing a shift towards greener approaches. Methodologies that are gaining traction include microwave-assisted synthesis, the use of ionic liquids, ultrasound-assisted reactions, and nanocatalysts. acs.orgmdpi.com These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. acs.org Multicomponent reactions (MCRs) also present a sustainable pathway to indole (B1671886) and indoline derivatives by increasing atom economy and reducing the number of synthetic steps. researchgate.net
The formation of the ketone linker is also a target for sustainable innovation. Visible-light-induced aerobic C-H oxidation offers a green method for producing aromatic ketones, using air as the oxidant and water as the solvent. nih.gov Biocatalytic ketone reduction, employing enzymes like alcohol dehydrogenases, provides an environmentally friendly route to chiral alcohols which can be precursors to ketones, often proceeding in aqueous media at room temperature.
Future sustainable methodologies will likely involve the integration of these green techniques into telescoped or one-pot procedures to construct complex molecules like this compound with minimal environmental impact.
Exploration of Unconventional Reaction Pathways for Complex Systems
Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways is set to revolutionize the synthesis and functionalization of complex heterocyclic systems. These novel approaches offer new retrosynthetic disconnections and access to previously inaccessible chemical space.
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. For benzo[b]thiophenes, completely regioselective C3 C-H arylation has been demonstrated using a heterogeneous palladium/copper dual catalytic system. researchgate.net Future research will likely focus on expanding the scope of C-H functionalization to include a wider range of coupling partners and to achieve even greater control over regioselectivity, potentially enabling the direct coupling of indoline and benzo[b]thiophene moieties.
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Photocatalysis can enable the formation of radical intermediates under mild conditions, leading to novel transformations. For indoline synthesis, photocatalyzed decarboxylative radical arylation has been developed as a green, metal-free procedure. iosrjournals.org Nickel/photoredox dual catalysis has also been employed for the highly regioselective synthesis of 3-substituted indolines. mdpi.com Future applications could involve the photocatalytic coupling of benzo[b]thiophene and indoline fragments.
Electrochemistry: Organic electrosynthesis is emerging as a sustainable and powerful tool for the construction of heterocyclic compounds. tandfonline.comnih.gov By using electricity to drive redox reactions, the need for stoichiometric chemical oxidants and reductants can be avoided. tandfonline.com Electrochemical methods have been used for the synthesis of N-heterocycles through oxidative C-N bond formation and S-heterocycles via dehydrogenative C-S bond formation. acs.org The application of electrochemistry to the synthesis of complex molecules like this compound could offer significant advantages in terms of sustainability and efficiency.
Dearomatization Reactions: The dearomatization of aromatic heterocycles provides a route to saturated or partially saturated ring systems, which are often of significant biological interest. Organophotocatalytic dearomatization of indoles and benzothiophenes via a Giese-type transformation has been reported, offering a novel strategy for the synthesis of functionalized indolines and 2,3-dihydrobenzo[b]thiophenes. nih.gov
Advancements in Automated Synthesis and Flow Chemistry for Heterocyclic Targets
The demand for large libraries of novel compounds for drug discovery and materials science is driving the development of automated synthesis and flow chemistry techniques. These technologies offer the potential for rapid reaction optimization, increased efficiency, and improved safety.
Automated Synthesis: The automated solid-phase synthesis of heterocycles is a powerful tool for generating large libraries of bioactive compounds. tandfonline.com This approach allows for the rapid assembly of complex molecules through sequential reactions on a solid support, with automated purification steps. The development of novel resins and linkers will be crucial for expanding the scope of automated synthesis to a wider range of heterocyclic targets.
Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a reactor, offers several advantages over traditional batch processing, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov Flow chemistry has been successfully applied to the synthesis of indoline derivatives, leading to significantly reduced reaction times and the use of smaller quantities of hazardous reagents. acs.org The Fischer indole synthesis has also been adapted to flow conditions, demonstrating the potential for increased productivity. nih.govresearchgate.net Future research will focus on developing integrated multi-step flow systems for the synthesis of complex molecules like this compound from simple starting materials in a continuous fashion.
High-Throughput Synthesis of Ketone Libraries: The ketone linkage in the target molecule is also amenable to high-throughput synthesis approaches. Parallel synthesis methods have been developed for the creation of ketone libraries, often for the purpose of identifying new bioactive compounds. researchgate.net For instance, a solid-phase Weinreb amide resin has been utilized for the parallel synthesis of aldehydes and ketones, which can then be used in the construction of diverse chemical libraries. iosrjournals.org
Theoretical Frameworks for Predictive Design of Complex Organic Molecules
The integration of computational and theoretical methods into the drug discovery and materials design process is becoming increasingly important. These in silico approaches can accelerate the design-make-test-analyze cycle by predicting the properties of molecules before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. iosrjournals.org These models can be used to predict the activity of new compounds and to guide the design of more potent analogues. For kinase inhibitors, a common target for heterocyclic compounds, 2D-QSAR and 3D-Pharmacophore models have been developed to identify key chemical features required for inhibitory activity. tandfonline.com
Machine Learning and Artificial Intelligence: Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large datasets to identify patterns and make predictions. nih.govastrazeneca.com ML models can be trained to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters. astrazeneca.comnih.gov For kinase inhibitors, ML approaches have been used to predict different binding modes. acs.org In the context of this compound, ML could be used to predict its potential biological targets and to design derivatives with improved activity profiles.
In Silico Design and Molecular Docking: In silico design involves the use of computational tools to design molecules with desired properties. researchgate.net Molecular docking is a key technique in this process, which predicts the binding orientation of a small molecule to a protein target. nih.gov This information can be used to design molecules that are likely to have high binding affinity and selectivity. For benzo[b]thiophene derivatives, molecular docking has been used to understand their interactions with biological targets. nih.gov
The future of heterocyclic chemistry will involve a synergistic interplay between these theoretical frameworks and experimental synthesis. Predictive models will guide the selection of synthetic targets, and the data generated from the synthesis and testing of these molecules will be used to refine and improve the models.
Q & A
Q. What are the established synthetic routes for 3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, intermediates like tetrahydrobenzo[b]thiophene derivatives are reacted with chlorinated aromatic anhydrides under nitrogen protection. Key steps include refluxing in dry CH₂Cl₂ with stoichiometric equivalents of anhydrides (e.g., succinic anhydride) to ensure complete conversion. Purification involves reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product in ~50–70% yields . Optimization : Reaction time, solvent polarity, and anhydride equivalents are critical. Lower yields (e.g., 47%) may result from incomplete purification or side reactions, necessitating iterative TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments. For example, aromatic protons in the indolinyl group appear at δ 6.8–7.5 ppm, while the ketone carbonyl resonates near δ 190–210 ppm in 13C NMR.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, C-Cl at ~550–650 cm⁻¹).
- Melting Point Analysis : Consistency in melting range (e.g., 213–216°C) validates purity .
Q. What computational methods are suitable for modeling its electronic structure?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts molecular geometry and electron density distribution. The Polarizable Continuum Model (PCM) evaluates solvation effects, particularly for anisotropic dielectric environments, using integral equation formulations to reduce computational effort .
Advanced Research Questions
Q. How does the indolinyl substituent influence solid-state packing and charge transport properties compared to indolyl analogs?
- Methodological Answer : Indolinyl groups enhance molecular planarity due to reduced steric hindrance, leading to tighter packing (density: 1.317 g cm⁻³ vs. 1.187 g cm⁻³ for indolyl analogs). This improves charge carrier mobility (µ) by ~30–50% in thin films, as measured by space-charge-limited current (SCLC) techniques. X-ray crystallography reveals π-π stacking distances of 3.4 Å for indolinyl vs. 3.8 Å for indolyl derivatives . Table 1 : Solid-State Properties Comparison
| Substituent | Density (g/cm³) | π-π Stacking (Å) | Carrier Mobility (cm²/Vs) |
|---|---|---|---|
| Indolinyl | 1.317 | 3.4 | 1.2 × 10⁻³ |
| Indolyl | 1.187 | 3.8 | 0.8 × 10⁻³ |
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Methodological Answer :
- Yield Variability : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. Use high-purity anhydrides and rigorously dry solvents.
- Spectral Discrepancies : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with databases (e.g., PubChem) for consistency in functional group assignments .
Q. What strategies improve enantioselective synthesis for chiral derivatives of this compound?
- Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINAP) or biocatalysts (ketone reductases). For example, ChKRED20 from Chryseobacterium sp. achieves >99% enantiomeric excess (ee) in anti-Prelog reductions of ketone analogs. Optimize pH (7.0–8.5) and cofactor (NADPH) regeneration systems for scalability .
Methodological Guidelines for Data Collection
Table 2 : Key Parameters for Synthetic Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–18 hrs (reflux) | Prolonged time reduces side products |
| Solvent | Dry CH₂Cl₂ or THF | Polar aprotic solvents enhance reactivity |
| Anhydride Equiv. | 1.2–1.5 equiv | Prevents unreacted starting material |
| HPLC Gradient | Methanol:H₂O (30%→100%) | Balances resolution and runtime |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
